Antifungal Selectivity: Isoxazole-4-carbohydrazide Inhibits Botrytis cinerea Without Affecting Bacterial or Human Cells
Isoxazole-4-carbohydrazide demonstrates potent and selective antifungal activity against Botrytis cinerea, a major plant pathogen, while exhibiting no detectable activity against bacterial or human cells. This selectivity profile contrasts with substituted isoxazole-4-carbohydrazide derivatives such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, which display antimycobacterial activity but also varying degrees of cytotoxicity against human cell lines .
| Evidence Dimension | Antifungal activity and selectivity profile |
|---|---|
| Target Compound Data | Active against Botrytis cinerea; no effect on bacterial or human cells |
| Comparator Or Baseline | 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives: MIC 16 µg/mL against Mycobacterium fortuitum, but with variable cytotoxicity against A549 and L929 cell lines |
| Quantified Difference | Target compound: selective antifungal without antibacterial or human cell activity; Comparator: antimycobacterial with human cell cytotoxicity |
| Conditions | In vitro fungal growth inhibition assays; MABA test for antimycobacterial activity; cytotoxicity assays on A549 and L929 cell lines |
Why This Matters
This selectivity profile makes Isoxazole-4-carbohydrazide a preferred scaffold for developing agricultural fungicides with reduced off-target toxicity, whereas amino-substituted derivatives may be better suited for antimycobacterial drug discovery.
- [1] Płoszaj, P., Junka, A., Szponar, B., Mączyński, M., Ryng, S., Bartoszewicz, M., & Piwowar, A. (2018). Insights into mycobacterial activity and cytotoxicity of substituted isoxazole-4-carbohydrazide derivatives. Acta Poloniae Pharmaceutica, 75(3), 637-647. View Source
